molecular formula C9H10NNaO5S B13582847 sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate

sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate

Katalognummer: B13582847
Molekulargewicht: 267.24 g/mol
InChI-Schlüssel: KJTGGIVSXIOIFE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate is a complex organic compound with a unique structure that includes a pyrrole ring, an ethoxy group, and a sulfinate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate typically involves the reaction of 2-ethoxy-2-oxoacetic acid with a suitable pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while substitution reactions can produce various derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate has several scientific research applications:

Wirkmechanismus

The mechanism of action of sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved may include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C9H10NNaO5S

Molekulargewicht

267.24 g/mol

IUPAC-Name

sodium;5-(2-ethoxy-2-oxoacetyl)-1-methylpyrrole-3-sulfinate

InChI

InChI=1S/C9H11NO5S.Na/c1-3-15-9(12)8(11)7-4-6(16(13)14)5-10(7)2;/h4-5H,3H2,1-2H3,(H,13,14);/q;+1/p-1

InChI-Schlüssel

KJTGGIVSXIOIFE-UHFFFAOYSA-M

Kanonische SMILES

CCOC(=O)C(=O)C1=CC(=CN1C)S(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.